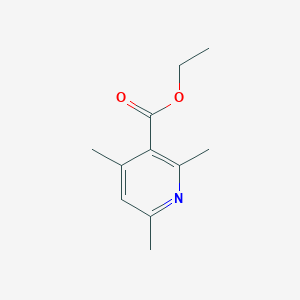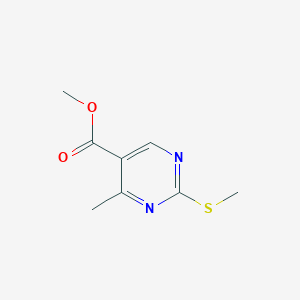
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by the name of GW405833 and has been found to have promising effects in several areas of research.
Mechanism of Action
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it has been found to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing ischemia/reperfusion injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one in lab experiments is its selectivity towards the JNK pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one involves the reaction of 4-methoxybenzaldehyde and acetophenone in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol as a solvent. The resulting product is then purified by recrystallization to obtain pure 3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have promising effects in the areas of cancer research, neuroscience, and cardiovascular research.
properties
CAS RN |
6152-86-9 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14,20,22H,1H3 |
InChI Key |
YJNKDFDUTXAYNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)

